Cauloside C
Overview
Description
Cauloside C is a naturally occurring triterpene glycoside isolated from the plant Caulophyllum robustum Maxim. It is characterized as hederagenin 3-O-β-D-glucopyranosyl-(1→2)-α-L-arabinoside . This compound has been found in other plants such as Acebia quinata Decne and Caltha silvestris . This compound is known for its biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties .
Mechanism of Action
Target of Action
Cauloside C, a naturally occurring triterpene glycoside isolated from Caulophyllum robustum Max , primarily targets the cells as a membranolytic agent . It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines , which play a crucial role in the inflammatory response.
Mode of Action
This compound interacts with its targets by suppressing nucleoside and amino acid transport into the cell, inhibiting macromolecular synthesis, and stimulating the loss of UV-absorbing substance from the cell . This interaction results in changes at the cellular level, including a high cytotoxicity on sea urchin eggs and embryos .
Biochemical Pathways
It is known that the compound causes a complete, ph-dependent k+ loss from erythrocytes followed by hemolysis . This suggests that this compound may affect ion transport pathways and disrupt cellular homeostasis.
Pharmacokinetics
A related compound, asperosaponin vi, and its metabolites (including cauloside a) have been studied . These studies may provide some insight into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, but direct studies on this compound are needed for accurate information.
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity on sea urchin eggs and embryos, inhibition of macromolecular synthesis, suppression of nucleoside and amino acid transport into the cell, and stimulation of the loss of UV-absorbing substance from the cell . These effects suggest that this compound may have potential therapeutic applications, particularly in the context of anti-inflammatory treatments .
Action Environment
The action of this compound is influenced by environmental factors such as pH. It has been found that this compound acts more strongly at low pH, causing a pH-dependent K+ loss from erythrocytes followed by hemolysis . This suggests that the efficacy and stability of this compound may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Cauloside C interacts with various biomolecules in biochemical reactions. It has been found to inhibit macromolecular synthesis and suppress nucleoside and amino acid transport into the cell . The nature of these interactions involves the carboxyl group at C-17 of the this compound molecule .
Cellular Effects
This compound exerts significant effects on various types of cells. It has been found to show high cytotoxicity on sea urchin eggs and embryos . It also stimulates the loss of UV-absorbing substance from the cell . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound involves its membranolytic activity, which is displayed more strongly at low pH .
Preparation Methods
Cauloside C is primarily isolated from natural sources, specifically from the rhizomes and roots of Caulophyllum robustum Maxim . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound . There are no widely reported synthetic routes for this compound, as it is mainly obtained through natural extraction methods.
Chemical Reactions Analysis
Cauloside C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.
Scientific Research Applications
Cauloside C has several scientific research applications:
Comparison with Similar Compounds
Cauloside C is similar to other triterpene glycosides such as:
- Cauloside D
- Cauloside G
- Cauloside H
- Leonticin D
These compounds share similar structures and biological activities but differ in their glycosidic linkages and sugar moieties . This compound is unique due to its specific glycosidic bonds and its potent cytotoxic and anti-inflammatory properties .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROGHRHLBLVQSG-UUWFFIQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20853-58-1 | |
Record name | Cauloside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAULOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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